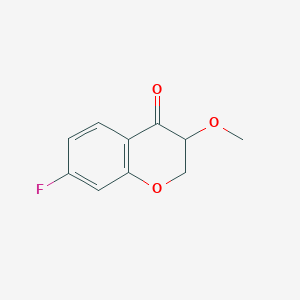

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Description

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a fluorinated derivative of the benzopyranone scaffold, a structural motif prevalent in natural and synthetic bioactive compounds. The compound features:

- A 3,4-dihydro-2H-1-benzopyran-4-one core, providing partial saturation of the pyran ring.

- Fluorine at position 7, enhancing metabolic stability and modulating electronic properties.

- Methoxy at position 3, influencing steric and electronic interactions.

This structure positions it within the broader class of flavonoid-related compounds, though it lacks the 2-phenyl group typical of classical flavonoids .

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

7-fluoro-3-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3 |

InChI Key |

LIKZZUZXLSJIFN-UHFFFAOYSA-N |

Canonical SMILES |

COC1COC2=C(C1=O)C=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the reaction of 7-fluoro-3,4-dihydronaphthalen-1(2H)-one with 4-methoxy-3-(trifluoromethyl)benzaldehyde in the presence of acetic acid and dry hydrogen chloride gas. The reaction mixture is stirred at room temperature for five days to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been identified as inhibitors of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of chlorophyll and heme . This inhibition can lead to the accumulation of protoporphyrin IX, causing oxidative damage and cell death.

Comparison with Similar Compounds

6-Chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one (CAS 155814-22-5)

- Structural Differences : Chlorine at position 6 vs. methoxy at position 3 in the target compound.

- Properties :

- Molecular weight: 200.59 g/mol (vs. theoretical ~198.17 g/mol for the target compound, assuming C₁₀H₉FO₃).

- Electron-withdrawing effects : The chloro-fluoro combination increases electrophilicity compared to the target’s methoxy-fluoro pairing.

- Applications : Serves as a versatile scaffold in medicinal chemistry; chlorine may enhance halogen bonding in target interactions .

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

- Structural Differences : Hydroxyl groups at positions 5 and 7, and a 2-phenyl substituent vs. fluorine at position 7 and methoxy at 3.

- Properties :

- Polarity : Higher due to hydroxyl groups, increasing water solubility and hydrogen-bonding capacity.

- Biological Role : Found in Camellia vietnamensis seeds, associated with antioxidant activity and developmental regulation .

- Metabolic Stability : The target compound’s fluorine and methoxy groups likely confer greater resistance to oxidative metabolism compared to hydroxylated analogs.

7-Hydroxy-4-phenyl-3,4-dihydrocoumarin

- Structural Differences : Hydroxyl at position 7 and a 4-phenyl group vs. fluorine at 7 and methoxy at 3.

- Properties :

2-(3,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

- Structural Differences : 2-Phenyl and hydroxyl groups at positions 3,4 (on the phenyl ring) and 7 vs. fluorine at 7 and methoxy at 3.

- Biological Relevance : Identified as a biomarker in E. coli F17 infection studies, highlighting its role in microbial interactions .

Key Structural and Functional Trends

Substituent Effects

Biological Activity

7-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran class, characterized by its unique molecular structure, which includes a fluorine atom at the 7-position and a methoxy group at the 3-position. This specific arrangement contributes to its biological activity and potential therapeutic applications.

- Molecular Formula : CHF O

- Molecular Weight : 198.18 g/mol

- CAS Number : 1391143-04-6

The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Biological Activities

Preliminary studies indicate that 7-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. The mechanisms of action are believed to involve interactions with specific molecular targets, including enzymes and receptors that play critical roles in various biological processes.

Antimicrobial Activity

Research suggests that this compound has potential antimicrobial properties. It may inhibit the growth of certain bacteria and fungi by disrupting their metabolic pathways or cell wall synthesis. Further studies are needed to quantify its effectiveness against specific pathogens.

Anticancer Potential

The anticancer properties of 7-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one are particularly noteworthy. Preliminary findings indicate that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

The exact mechanism through which 7-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exerts its biological effects is still under investigation. However, it is hypothesized that the fluorine atom enhances binding affinity to target proteins, which may include:

- Enzymes involved in metabolic processes.

- Receptors linked to cell signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Coumarin | Benzopyran derivative | Known for anticoagulant properties |

| Chromone | Structurally related benzopyran | Exhibits diverse biological activities |

| Flavonoids | Large class of benzopyran derivatives | Known for antioxidant and anti-inflammatory properties |

| 7-Ethyl-3-methoxy-3,4-dihydro-2H-benzopyran | Similar benzopyran structure | Distinct substitution pattern affecting bioactivity |

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of 7-fluoro-3-methoxy-3,4-dihydro-2H-benzopyran-4-one:

- Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition compared to control groups.

- Cancer Cell Line Analysis : Research involving human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers.

- Mechanistic Insights : Investigations into the molecular pathways affected by this compound revealed alterations in signaling cascades associated with cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.